Chiauranib can be synthesized through various chemical methods that involve the construction of its complex molecular framework. While specific synthetic routes are not detailed in the provided literature, typical approaches for synthesizing multi-target inhibitors like chiauranib may include:
The synthesis often requires careful optimization to ensure the stability of the compound and its bioactivity.
Chiauranib's molecular structure is characterized by its complex arrangement of functional groups that confer its biological activity. The structural data indicates that chiauranib possesses multiple aromatic rings and heterocycles which are crucial for its interaction with various kinases.
The three-dimensional structure can be analyzed using computational modeling tools to predict binding interactions with target kinases. Studies have utilized molecular docking simulations to visualize how chiauranib interacts at the active sites of its targets, providing insights into its mechanism of action .
Chiauranib undergoes various chemical reactions during its interaction with biological targets:
These reactions are critical for understanding how chiauranib functions as an anti-cancer agent and how it can be optimized for therapeutic use.
Chiauranib exerts its anti-tumor effects through several mechanisms:
Data from preclinical studies indicate that these mechanisms contribute significantly to the observed anti-tumor effects in various cancer models.
Chiauranib exhibits several notable physical and chemical properties:
These properties are crucial for formulating chiauranib into effective therapeutic agents.
Chiauranib has significant potential in scientific research and clinical applications:
The ongoing research into chiauranib's mechanisms and applications continues to highlight its promise as a targeted therapeutic option in oncology.
Chiauranib (CS2164) is a novel orally active small molecule that simultaneously inhibits kinases across three critical tumorigenic pathways: angiogenesis (VEGFR1/2/3, PDGFRα, c-Kit), mitosis (Aurora B), and chronic inflammation (CSF-1R). Biochemical assays demonstrate potent inhibition with IC50 values in the low nanomolar range (Table 1) [1] [6]. This broad-spectrum activity distinguishes it from selective kinase inhibitors by enabling coordinated disruption of complementary oncogenic processes. The compound exhibits high selectivity for its intended targets, with minimal off-target activity against unrelated kinases, GPCRs, or ion channels, reducing potential unintended effects [1] [3].
Table 1: Chiauranib Kinase Inhibition Profile
Target | Pathway | IC50 (nM) | Biological Consequence |
---|---|---|---|
VEGFR2 (KDR) | Angiogenesis | 7 | Suppressed endothelial cell proliferation |
Aurora B | Mitosis regulation | 9 | G2/M arrest, polyploidy |
CSF-1R | Tumor microenvironment | 7 | Reduced macrophage differentiation |
PDGFRα | Angiogenesis/Stroma | 1 | Inhibited pericyte recruitment |
c-Kit | Oncogenic signaling | 4 | Impaired tumor cell survival |
Data compiled from biochemical and cellular assays [1] [6]
As a core component of the Chromosomal Passenger Complex (CPC), Aurora B regulates chromosome biorientation, histone H3 phosphorylation, spindle assembly checkpoint activation, and cytokinesis. Chiauranib binds the ATP-pocket of Aurora B (IC50 = 9 nM), inducing catastrophic mitotic defects [4] [9]. In transformed follicular lymphoma (t-FL) cells, treatment promotes G2/M phase arrest and apoptosis through suppressed phosphorylation of histone H3 at Ser10 [2]. This inhibition triggers aneuploidy and polyploidization due to premature exit from mitosis without chromosome segregation—a vulnerability particularly exploitable in cancers with high mitotic indices, such as small cell lung cancer and ovarian carcinoma [5] [7].
Chiauranib disrupts tumor vascularization via potent blockade of VEGFR2 (IC50 = 7 nM), PDGFRα (IC50 = 1 nM), and c-Kit (IC50 = 4 nM) [1] [6]. In endothelial cells, it inhibits VEGF-stimulated proliferation and capillary tube formation in vitro. In vivo models show reduced microvessel density in xenografts, confirming anti-angiogenic efficacy [6]. Additionally, PDGFRα inhibition impairs pericyte recruitment to nascent vessels, destabilizing tumor vasculature. The c-Kit blockade further targets oncogenic signaling in malignancies driven by stem cell factor receptor activation [1] [8].
Beyond direct tumor cell targeting, Chiauranib inhibits colony-stimulating factor-1 receptor (CSF-1R; IC50 = 7 nM), a key regulator of tumor-associated macrophages (TAMs) [1] [5]. By suppressing CSF-1R phosphorylation, it blocks monocyte-to-macrophage differentiation and reduces TAM infiltration in tumor stroma [1] [5]. This reprograms the immunosuppressive microenvironment by diminishing interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β) secretion while enhancing CD8+ T-cell infiltration. Synergistically with PD-(L)1 inhibitors, this effect provides a rationale for its inclusion in immuno-oncology combinations [5] [8].
The therapeutic efficacy of Chiauranib stems from synergistic interactions between its three primary inhibitory axes:
Table 2: Functional Consequences of Multi-Target Inhibition
Target Cluster | Cellular Effect | Downstream Outcome |
---|---|---|
Aurora B + VEGFR2 | Mitotic arrest + endothelial apoptosis | Tumor necrosis and vascular collapse |
CSF-1R + PDGFRα | TAM reduction + pericyte detachment | Enhanced chemotherapy penetration |
c-Kit + Aurora B | Oncogene silencing + chromosome missegregation | Lethal aneuploidy in stem-like tumor cells |
Integrated from xenograft and transcriptomic analyses [1] [2] [5]
Pharmacological Characterization
2.1. In Vitro Selectivity and Cellular Efficacy
Kinase profiling confirms Chiauranib's selectivity for VEGFRs, Aurora B, and CSF-1R over 98% of unrelated kinases [1] [6]. In cellular assays:
Table 3: Comparative IC50 Values Against Key Inhibitors
Target | Chiauranib (nM) | Barasertib (nM) | Sunitinib (nM) |
---|---|---|---|
Aurora B | 9 | 0.37 | >10,000 |
VEGFR2 | 7 | 1,359 | 10 |
CSF-1R | 7 | >10,000 | 50 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7